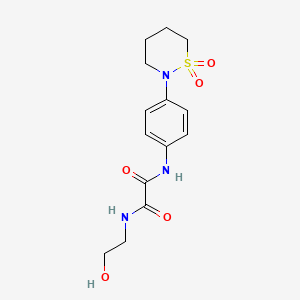

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide

Description

This compound is an oxalamide derivative featuring a 1,2-thiazinan ring substituted with a 1,1-dioxido (sulfone) group at the phenyl moiety and a 2-hydroxyethyl side chain. The sulfone group enhances polarity and hydrogen-bonding capacity, while the hydroxyethyl group contributes to hydrophilicity.

Properties

IUPAC Name |

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-9-7-15-13(19)14(20)16-11-3-5-12(6-4-11)17-8-1-2-10-23(17,21)22/h3-6,18H,1-2,7-10H2,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCFXAZGHYGXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide typically involves multiple steps. One common approach is the reaction of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with oxalyl chloride to form an intermediate, which is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The thiazinane ring and oxalamide moiety can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

2.1 Structural Analysis

Key structural differences between the target compound and analogs are summarized below:

| Compound | Key Substituents | Evidence ID |

|---|---|---|

| N1-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide | 1,2-Thiazinan-1,1-dioxide phenyl, 2-hydroxyethyl | [10] |

| N1-(2-Carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) | 2-Carboxyphenyl, 2-hydroxyethyl | [6] |

| N1-(4-Chlorophenyl)-N2-(thiazol-2-yl/piperidinyl)oxalamide derivatives | 4-Chlorophenyl, thiazole/piperidine heterocycles | [1, 4] |

| N1,N2-Bis(2-hydroxyethyl)oxalamide (OXA1) | Two 2-hydroxyethyl groups | [7] |

| S336 (Umami agonist) | 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl | [3, 9] |

- Unique Features of Target Compound: The 1,2-thiazinan-1,1-dioxide group introduces a six-membered sulfone-containing heterocycle, which is distinct from five-membered thiazoles (e.g., compounds 13–15 in ) or piperidine rings (e.g., compound 8 in ). This may enhance conformational rigidity and metabolic stability compared to smaller rings .

2.2 Physicochemical Properties

Data inferred from analogs:

| Property | Target Compound | H3obea [6] | Compound 8 [4] | OXA1 [7] |

|---|---|---|---|---|

| Molecular Weight | ~400–450 (estimated) | 312.3 | 437.3 (M+H+) | 192.2 |

| Polar Groups | Sulfone, hydroxyethyl | Carboxy, hydroxyethyl | Chlorophenyl, hydroxyethyl | Two hydroxyethyl groups |

| HPLC Purity | Not reported | Not reported | >95% | Not reported |

- The sulfone group in the target compound likely increases polarity and aqueous solubility compared to chlorophenyl or methoxy-substituted analogs .

- The hydroxyethyl group may improve pharmacokinetic profiles, as seen in OXA1’s use as a polymerization initiator for biodegradable polymers .

2.4 Metabolic and Toxicological Profiles

- Metabolism: Oxalamides generally undergo hydrolysis and oxidation.

- Toxicity: Analogs like S336 and related flavorants () show NOEL values >100 mg/kg in rodents. The hydroxyethyl and sulfone groups in the target compound are unlikely to introduce novel toxicity pathways .

Biological Activity

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazinane ring and an oxalamide linkage. Its molecular formula is , and it has a molecular weight of 405.5 g/mol. The presence of the dioxido group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial in modulating metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

- Metal Coordination : The ability of the compound to coordinate with metal ions can influence its activity in biological systems, potentially affecting enzyme functions and cellular processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HCT 116 (human colon cancer) and MDA-MB-231 (breast cancer). The observed effects include:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their division.

- Apoptosis Induction : The compound could trigger programmed cell death in malignant cells through the activation of apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the micromolar range. |

| Study 2 | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study 3 | Investigated the compound's mechanism of action, revealing its ability to induce apoptosis in cancer cells through caspase activation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.